2-[(4-methylbenzoyl)amino]propanoic Acid
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Overview
Description
2-[(4-methylbenzoyl)amino]propanoic Acid is a derivative of benzothiazole and aminobenzoic acid. This compound is known for its biological activities, including antitumor properties. It has a molecular formula of C11H13NO3 and a molecular weight of 207.23 g/mol.
Preparation Methods
The synthesis of 2-[(4-methylbenzoyl)amino]propanoic Acid involves several steps. One common method is the reaction of 4-methylbenzoic acid with an appropriate amine to form the amide bond. This reaction typically requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
For industrial production, the process may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
2-[(4-methylbenzoyl)amino]propanoic Acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(4-methylbenzoyl)amino]propanoic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s biological activities, including antitumor properties, make it a subject of interest in biological research.
Medicine: Its potential therapeutic effects are being explored, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-[(4-methylbenzoyl)amino]propanoic Acid exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological activities. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-[(4-methylbenzoyl)amino]propanoic Acid can be compared with other similar compounds, such as:
Benzothiazole derivatives: Known for their biological activities, including antimicrobial and antitumor properties.
Aminobenzoic acid derivatives: Used in various pharmaceutical applications due to their biological activities.
Properties
IUPAC Name |
2-[(4-methylbenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-3-5-9(6-4-7)10(13)12-8(2)11(14)15/h3-6,8H,1-2H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQFCOKRPYVJGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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